![molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4](/img/structure/B174208.png)

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

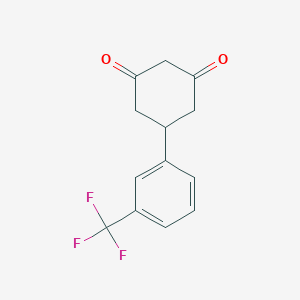

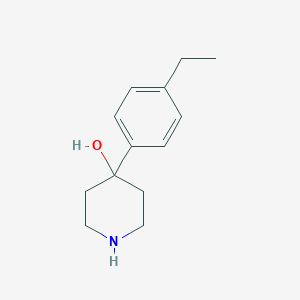

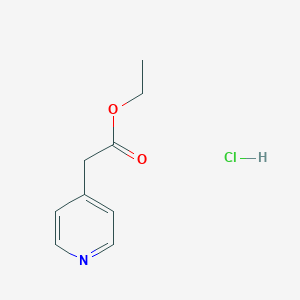

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has an average mass of 225.632 Da and a monoisotopic mass of 225.030502 Da .

Synthesis Analysis

The synthesis of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has been described in various scientific literature . The compound can be synthesized from both a preformed pyrazole or pyridine . For example, one method involves the treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate are complex and can vary depending on the conditions and reactants used . For instance, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 361.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.7±26.5 °C .Scientific Research Applications

Kinase Inhibitors Development

Pyrazolo[3,4-b]pyridine compounds have shown extensive utility in the design of kinase inhibitors. These inhibitors are crucial in targeted cancer therapies, as they can selectively inhibit the activity of specific kinases involved in the proliferation of cancer cells. A review of patents indicates that pyrazolo[3,4-b]pyridine scaffolds have been employed as key elements for inhibitor binding due to their ability to interact with kinases through multiple binding modes, particularly at the hinge region of the kinase. This versatility makes them a valuable scaffold in the design of kinase inhibitors with potential applications in cancer therapy (Wenglowsky, 2013).

Chemical Properties and Synthesis

Research on the chemistry and properties of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolines, has highlighted their significant potential in medicinal chemistry and organic synthesis. These studies include the synthesis of various heterocyclic compounds, revealing the synthetic flexibility and the broad range of biological activities of these scaffolds. For example, pyrazolo[1,5-a]pyrimidines have displayed a wide range of medicinal properties, including anticancer and anti-inflammatory activities, underscoring the medicinal chemists' opportunity to further exploit these scaffolds in drug development (Cherukupalli et al., 2017).

Biological and Pharmacological Properties

Pyrazole carboxylic acid derivatives, closely related to Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, have been recognized for their versatile biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This underscores the potential of Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives in the development of new therapeutic agents with diverse pharmacological applications (Cetin, 2020).

Safety And Hazards

Future Directions

The future directions for research on Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications . Given its cytotoxic activity against certain cancer cells, it may also be of interest to investigate its potential as an anti-cancer agent .

properties

IUPAC Name |

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDSBGJZZFOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=NNC2=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601892 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate | |

CAS RN |

100478-04-4 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)